Dexmethylphenidate hydrochloride
Overview
Description
Dexmethylphenidate hydrochloride is a potent central nervous system stimulant used primarily in the treatment of attention deficit hyperactivity disorder (ADHD). It is the more pharmacologically active enantiomer of methylphenidate, which means it is more effective at lower doses compared to its racemic mixture . This compound works by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the brain .
Scientific Research Applications
Dexmethylphenidate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: It is used to study the effects of central nervous system stimulants on neurotransmitter levels and brain function.
Mechanism of Action
Dexmethylphenidate hydrochloride, also known as Dexmethylphenidate HCl, is a potent central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) .
Target of Action
The primary targets of Dexmethylphenidate HCl are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters are responsible for the reuptake of dopamine and norepinephrine, neurotransmitters that play crucial roles in regulating attention and behavior .
Mode of Action
Dexmethylphenidate HCl acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It inhibits the reuptake of dopamine and norepinephrine by blocking their transporters, particularly in the thalamus and striatum . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
By inhibiting the reuptake of dopamine and norepinephrine, Dexmethylphenidate HCl indirectly increases catecholaminergic neurotransmission . This action particularly affects the biochemical pathways in the striatum and meso-limbic system, areas of the brain involved in attention and behavior .
Pharmacokinetics
Dexmethylphenidate HCl is taken orally and has a bioavailability ranging from 11% to 52% . It is metabolized in the liver and has an elimination half-life of approximately 4 hours . The drug is primarily excreted in the urine .
Result of Action
The increased levels of dopamine and norepinephrine in the brain resulting from the action of Dexmethylphenidate HCl help to improve symptoms of ADHD . This includes enhancing the ability to concentrate, reducing impulsiveness, and controlling hyperactivity .
Action Environment
The efficacy and stability of Dexmethylphenidate HCl can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Additionally, individual factors such as age, gender, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dexmethylphenidate hydrochloride involves several steps to ensure high optical purity. One efficient process includes:
- Reacting a solution of threo-N-Boc-ritalinic acid with (S)-1-phenylethylamine.
- Separating the precipitated solid salt of (R,R)-enriched N-Boc-ritalinic acid with (S)-1-phenylethylamine from the reaction mixture.
- Recrystallizing, reslurring, and/or trituring the salt.
- Mixing the solid salt with aqueous acid and separating (R,R)-N-Boc-ritalinic acid.
- Reacting the (R,R)-N-Boc-ritalinic acid with hydrogen chloride and methanol to yield this compound with optical purity of at least 99% .
Industrial Production Methods
Industrial production of this compound involves large-scale crystallization processes to ensure high purity and stability. The crude this compound is dissolved in hydrochloric acid and crystallized to obtain the target crystal form .
Chemical Reactions Analysis
Types of Reactions
Dexmethylphenidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the phenyl ring.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Comparison with Similar Compounds
Dexmethylphenidate hydrochloride is often compared with other central nervous system stimulants, such as:
Methylphenidate: This compound is twice as potent as methylphenidate and has fewer side effects.
Amphetamine/Dextroamphetamine: These compounds are also used to treat ADHD but have different mechanisms of action and side effect profiles.
Lisdexamfetamine: This compound is a prodrug that is converted to dextroamphetamine in the body and is used to treat ADHD.
This compound stands out due to its higher potency and more favorable side effect profile compared to its racemic mixture and other similar compounds.
Properties
CAS No. |
23655-65-4 |
---|---|
Molecular Formula |
C14H19NO2.ClH C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
methyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H |
InChI Key |
JUMYIBMBTDDLNG-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCC[NH2+]1)C2=CC=CC=C2.[Cl-] |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
melting_point |
435 to 439 °F (NTP, 1992) |
23655-65-4 | |
physical_description |
Methylphenidate hydrochloride is an odorless white crystalline powder. Metallic taste. Solutions are acid to litmus. Absence of general acid/base catalysis. (NTP, 1992) |
Related CAS |
113-45-1 (Parent) |
solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Synonyms |
Dexmethylphenidate Dexmethylphenidate Hydrochloride Focalin Focalin XR Hydrochloride, Dexmethylphenidate XR, Focalin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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